molecular formula C24H22N6O4S B3312614 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 946321-90-0

4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

Cat. No.: B3312614
CAS No.: 946321-90-0
M. Wt: 490.5 g/mol
InChI Key: VJBSIVPKDIQVNO-UHFFFAOYSA-N
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Description

4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is an organic compound notable for its unique structure, which combines multiple functional groups, including an amide, a morpholine, and a thiazolopyridazine ring system. This compound has garnered attention due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide involves several steps:

  • Formation of Thiazolopyridazine Core: : This is typically achieved through a condensation reaction between a pyridazine derivative and a thiazole precursor.

  • Addition of Phenyl Group:

  • Attachment of Morpholino Group: : The morpholino group is incorporated through nucleophilic substitution reactions.

  • Formation of Amide Bond: : Finally, the acetamido and benzamide groups are introduced via standard amidation reactions, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production may involve scale-up of the laboratory synthesis routes with optimization for yield and purity. Common strategies include:

  • Batch Processing: : Using large-scale reactors to perform sequential synthesis steps.

  • Continuous Flow Synthesis: : This method can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions, such as catalytic hydrogenation, can modify certain functional groups within the molecule.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can alter the morpholino or phenyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Hydrogen gas with a palladium or platinum catalyst.

  • Substitution Reagents: : Halides, nucleophiles like amines or alcohols.

Major Products

The products formed depend on the reaction type; common products include oxidized derivatives, reduced forms, or substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

The compound is used as a reagent in organic synthesis for creating complex molecules and as a catalyst in certain reactions.

Biology

It serves as a molecular probe in biological assays to study enzyme interactions and cell signaling pathways.

Medicine

Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific biological targets.

Industry

Used in the development of new materials with unique properties, such as advanced polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or modifying their activity.

  • Pathways Involved: : Interaction with cellular signaling pathways, such as kinase or phosphatase pathways, influencing cell growth, division, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-morpholino-4-oxo-5-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoic acid: : Similar structure but different functional groups.

  • 3-(2-(2-morpholino-4-oxo-6-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide: : Structural isomer with variations in the phenyl group position.

Uniqueness

Compared to these similar compounds, 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide offers unique properties in terms of its biological activity and stability, making it a valuable compound in various research and industrial applications.

What’s next—shall we dive deeper into any particular section?

Properties

IUPAC Name

4-[[2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4S/c25-22(32)16-6-8-17(9-7-16)26-18(31)14-30-23(33)20-21(19(28-30)15-4-2-1-3-5-15)35-24(27-20)29-10-12-34-13-11-29/h1-9H,10-14H2,(H2,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBSIVPKDIQVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
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4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
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4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
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4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
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4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Reactant of Route 6
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4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

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